molecular formula C15H11IN2O2 B4058012 5-(2-iodophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-(2-iodophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B4058012
M. Wt: 378.16 g/mol
InChI Key: ZXDKNQKZEDUAIY-UHFFFAOYSA-N
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Description

5-(2-iodophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, also known as IMOs, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Corrosion Inhibition

Thermodynamic Properties and Corrosion Inhibition : The related compound, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, demonstrated excellent performance as a corrosion inhibitor for mild steel in sulfuric acid media. Its effectiveness exceeds 96.19% at certain concentrations, with the inhibition process occurring via adsorption of the oxadiazole molecules on the metal surface. This study suggests oxadiazoles could be potential corrosion inhibitors in acidic environments, offering insights into their thermodynamic properties and adsorption behavior (Bouklah et al., 2006).

Anticonvulsant Activity

Anticonvulsant Properties : Another study focused on the synthesis of N-[{5-Aryl-1,3,4-oxadiazole-2-yl}methyl]-4-methoxyaniline Derivatives, demonstrating significant anticonvulsant activity in certain compounds. This highlights the therapeutic potential of 1,3,4-oxadiazole derivatives in the development of new anticonvulsant drugs (Kumar, Mohana, & Mallesha, 2013).

Radioiodination

Indirect Radioiodination : The oxadiazole moiety serves as a protective synthon for indirect radioiodination, offering a method for the iodination of carbonyl compounds. This application could be valuable in the synthesis of radioactively labeled compounds for medical imaging and diagnostic purposes (Heindel et al., 1985).

Luminescence

Luminescence in Chelate Complexes : Oxadiazole derivatives exhibit luminescence, with certain compounds showing high luminescence quantum yield. This property makes them candidates for applications in materials science, such as the development of luminescent materials or optical sensors (Mikhailov et al., 2016).

Liquid Crystals

Liquid-Crystalline Properties : The study of 2,5-asymmetric disubstituted oxadiazole derivatives revealed their capability to form liquid-crystalline structures with nematic and smectic C phases. These findings are relevant for the development of liquid crystal displays and other electronic devices (Cioancă et al., 2011).

Fluorescent Chemosensors

Selective Detection of Zinc (II) Ion : A novel oxadiazole-based fluorescent chemosensor showed high selectivity and sensitivity for detecting Zn2+ ions in aqueous solutions. This application is crucial for environmental monitoring and biomedical diagnostics (Lin et al., 2017).

properties

IUPAC Name

5-(2-iodophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O2/c1-19-11-8-6-10(7-9-11)14-17-15(20-18-14)12-4-2-3-5-13(12)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDKNQKZEDUAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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